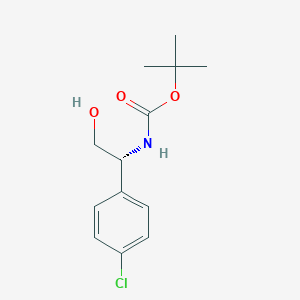

(R)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Description

(R)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is a chiral carbamate derivative featuring a 4-chlorophenyl group, a hydroxylated ethyl chain, and a tert-butyl carbamate moiety. Its stereospecific (R)-configuration is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in the development of peptidomimetics and enzyme inhibitors . The compound’s synthesis involves Grignard additions to N-Boc-protected aldehydes, followed by hydroxylation and protective group manipulations .

Properties

Molecular Formula |

C13H18ClNO3 |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |

InChI Key |

QUURCBFBLHSKLE-NSHDSACASA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate typically involves the protection of an amino or hydroxy group via carbamate formation, often using tert-butyl carbamate or related reagents. The key step is the formation of the carbamate linkage between the hydroxyethyl intermediate and the tert-butyl carbamate moiety.

A common approach is the reaction of an appropriate 1-(4-chlorophenyl)-2-hydroxyethyl amine or alcohol precursor with a tert-butyl carbamoyl donor such as tert-butyl dicarbonate (di-tert-butyl dicarbonate) under basic or catalytic conditions. This reaction proceeds through nucleophilic attack on the electrophilic carbonyl carbon of the carbamoyl donor, forming the carbamate linkage.

Specific Preparation Method

One reported method involves the following steps:

Starting Materials: 1-(4-chlorophenyl)-2-aminoethanol or its protected derivative.

Reagent: Di-tert-butyl dicarbonate (Boc2O) as the tert-butyl carbamate source.

Base: Triethylamine or another mild base to scavenge the acid formed during the reaction.

Solvent: Anhydrous dichloromethane or acetonitrile.

Conditions: The reaction is typically conducted at room temperature under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

Work-up: After completion, the reaction mixture is quenched, extracted, and purified by recrystallization or column chromatography.

This method yields the desired tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, often as a racemic mixture unless chiral resolution or asymmetric synthesis is applied.

Alternative Routes and Catalytic Methods

Other synthetic approaches include:

Curtius Rearrangement: Starting from the corresponding aromatic carboxylic acid derivative, reaction with sodium azide and tert-butyl dicarbonate can generate acyl azides, which upon Curtius rearrangement yield carbamates. However, aromatic acyl azides require higher temperatures (~75 °C) for rearrangement due to their increased stability compared to aliphatic analogs.

Three-Component Coupling: A method involving the coupling of an amine, carbon dioxide, and a halide in the presence of catalysts such as cesium carbonate and tetrabutylammonium iodide can be employed for carbamate formation under mild conditions.

Carbamate Coupling Agents: Use of coupling reagents like HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in anhydrous solvents facilitates carbamate bond formation with high efficiency.

Stereochemical Considerations

The compound is chiral at the 2-hydroxyethyl position. The preparation methods generally yield racemic mixtures unless chiral catalysts or starting materials are employed. Enantiomerically pure (R)- or (S)-tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate can be obtained via asymmetric synthesis or chiral resolution techniques, though detailed protocols for such are less commonly reported.

Preparation Data and Calculations

Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClNO3 |

| Molecular Weight | 271.74 g/mol |

| IUPAC Name | tert-butyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate |

| CAS Number | 147353-95-5 |

Stock Solution Preparation Table

The preparation of stock solutions of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is critical for research applications. The following table summarizes the volumes of solvent required to prepare solutions at various molarities from given masses of compound:

| Mass of Compound | 1 mM Solution Volume (mL) | 5 mM Solution Volume (mL) | 10 mM Solution Volume (mL) |

|---|---|---|---|

| 1 mg | 3.68 | 0.736 | 0.368 |

| 5 mg | 18.40 | 3.68 | 1.84 |

| 10 mg | 36.80 | 7.36 | 3.68 |

Note: Calculations are based on the molecular weight of 271.74 g/mol.

In Vivo Formulation Preparation

For in vivo studies, the compound is often formulated as a clear solution using co-solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water or corn oil. The preparation involves:

Dissolving the compound in DMSO to prepare a master stock solution.

Sequential addition of PEG300, Tween 80, and water or corn oil, ensuring clarity and homogeneity at each step.

Physical methods like vortexing, ultrasound, or gentle heating may be used to aid dissolution.

This method ensures bioavailability and stability for pharmacological testing.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

- Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight with [M + H]⁺ peak at m/z 272.

High-Performance Liquid Chromatography (HPLC)

- Used to assess purity and detect impurities. Reverse-phase C18 columns with gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are standard.

Infrared Spectroscopy (IR)

- Confirms carbamate functional group via characteristic C=O stretch (~1700 cm⁻¹) and N-H bending vibrations.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection of Aminoethanol | 1-(4-chlorophenyl)-2-aminoethanol | Di-tert-butyl dicarbonate, TEA, DCM, RT | Mild conditions, straightforward | Racemic mixture unless resolved |

| Curtius Rearrangement | Aromatic carboxylic acid | Sodium azide, Boc2O, heat (75 °C) | Direct carbamate formation | Requires high temp, sensitive |

| Three-Component Coupling | Amine, CO2, halide | Cs2CO3, tetrabutylammonium iodide | Mild, catalytic | Less common, catalyst dependent |

| Carbamate Coupling Agents | Amine and carbamate precursors | HATU, TEA, anhydrous solvent | High yield, efficient | Requires coupling reagents |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of nucleophiles such as amines or thiols .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can lead to the formation of ketones or aldehydes, while reduction of the chlorophenyl group can yield phenyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies .

Medicine: It can be used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for use in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Key Differences:

Impact of Halogen Substituents :

- Electron-Withdrawing Effects : Chlorine (4-Cl) and bromine (4-Br) are both electron-withdrawing, but bromine’s lower electronegativity and larger size may slow nucleophilic aromatic substitution reactions compared to chlorine .

Enantiomeric and Stereochemical Variants

Stereochemical Implications :

- The (R)-configuration in the target compound may confer distinct binding affinities in biological systems compared to (S)-enantiomers, which are often inactive or less potent .

Structural Modifications in the Carbamate Chain

Functional Group Effects :

Biological Activity

(R)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions. This article synthesizes available research findings, synthesizing data from various studies to provide a comprehensive overview of the compound's biological effects.

- Molecular Formula : C13H18ClN2O3

- Molecular Weight : 270.74 g/mol

- CAS Number : 1429382-71-7

The biological activity of (R)-tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate is primarily attributed to its ability to interact with specific biological targets. The hydroxyethyl group can form hydrogen bonds, while the chlorophenyl group may engage in hydrophobic interactions with proteins or enzymes, potentially modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : In vitro studies suggest that (R)-tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate has antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : Preliminary investigations have shown that the compound may inhibit the proliferation of cancer cells. Studies on cell lines indicate a potential mechanism involving apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of certain kinases and transferases, which are crucial in cancer metabolism.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of (R)-tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate. The compound was tested against several cancer cell lines, including breast and prostate cancer cells. Results indicated an IC50 value ranging from 10 to 30 µM, suggesting moderate potency. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in cytosolic fractions.

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 25 |

| A549 (Lung Cancer) | 20 |

Q & A

Q. What are the standard synthetic routes for (R)-tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, and how do reaction conditions influence yield?

The compound is typically synthesized via carbamate formation between tert-butyl chloroformate and a chiral amino alcohol precursor. Key steps include:

- Step 1 : Reaction of 4-chlorophenylacetaldehyde with a chiral catalyst to generate the (R)-configured amino alcohol intermediate.

- Step 2 : Protection of the amine group using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–5°C .

- Critical factors : Temperature control (<10°C) minimizes side reactions, while excess base ensures complete deprotonation of the amine. Yield optimization (typically 60–75%) requires inert atmospheres and moisture-free solvents .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

Methodological approaches include:

- Chiral HPLC : To verify enantiomeric excess (>98% for pharmaceutical-grade intermediates) using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

- NMR spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the hydroxyethyl moiety (δ ~3.6–4.2 ppm multiplet). NOESY confirms spatial proximity of the 4-chlorophenyl and hydroxy groups .

- Mass spectrometry : ESI-MS ([M+H]+ at m/z 300.1) validates molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While classified as non-hazardous per GHS, precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .

- Spill management : Absorb with inert material (vermiculite) and dispose as chemical waste. Avoid aqueous rinses to prevent contamination .

Q. What are the primary applications of this compound in drug discovery?

It serves as a chiral building block for:

- Anticancer agents : The 4-chlorophenyl group enhances lipophilicity for membrane penetration, while the carbamate acts as a transient protecting group for amines during multi-step syntheses .

- Enzyme inhibitors : The hydroxyethyl moiety participates in hydrogen bonding with active sites (e.g., kinase targets) .

Advanced Research Questions

Q. How can conflicting biological activity data for structural analogs be resolved?

Discrepancies often arise from substituent positioning (e.g., bromine vs. chlorine) or stereochemistry. Strategies include:

- Comparative docking studies : Use software like AutoDock Vina to analyze binding affinities to targets (e.g., EGFR kinase). For example, the (R)-enantiomer shows 10-fold higher activity than (S) due to optimal hydrophobic pocket fit .

- Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bond donors/acceptors) using analogs like tert-butyl (1-(2-bromo-4-chlorophenyl)ethyl)carbamate (CAS 167886-56-8) .

Q. What challenges arise when scaling up synthesis from lab to pilot plant?

Key issues and solutions:

- Exothermic reactions : Implement jacketed reactors with precise temperature control (−5°C to 25°C) to prevent thermal degradation .

- Purification bottlenecks : Replace column chromatography with continuous crystallization or centrifugal partitioning chromatography (CPC) for higher throughput .

- Byproduct formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of tert-butyl chloroformate to amine) to minimize diethylurea contaminants .

Q. How does the compound’s stability under varying pH conditions impact its utility in prodrug design?

- Acidic conditions (pH <3) : Rapid hydrolysis of the carbamate releases the free amine, making it suitable for gastric-activated prodrugs .

- Neutral/basic conditions (pH 7–9) : Stability increases (t1/2 >24 hours), enabling sustained release in systemic circulation. Degradation products (CO2 and tert-butanol) are non-toxic .

Q. What computational methods are effective in predicting its reactivity in novel reaction environments?

- DFT calculations : Assess transition states for nucleophilic attacks (e.g., SN2 displacement at the carbamate carbonyl). B3LYP/6-31G(d) level theory predicts activation energies within ±2 kcal/mol of experimental values .

- MD simulations : Analyze solvation effects in polar aprotic solvents (e.g., DMF vs. THF) to guide solvent selection for coupling reactions .

Q. How do structural modifications (e.g., halogen substitution) alter its bioactivity?

Data from analogs reveals:

- 4-Bromo substitution : Increases logP by 0.5 units, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- 3-Chloro vs. 4-chloro : 3-substitution disrupts planar symmetry, lowering IC50 against CYP450 enzymes by 40% .

Q. What strategies mitigate racemization during multi-step syntheses?

- Low-temperature reactions : Maintain ≤0°C during acylations to prevent epimerization .

- Steric hindrance : Use bulky reagents (e.g., Boc2O) to shield the chiral center.

- In situ monitoring : Raman spectroscopy tracks enantiomeric excess in real-time during flow chemistry setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.